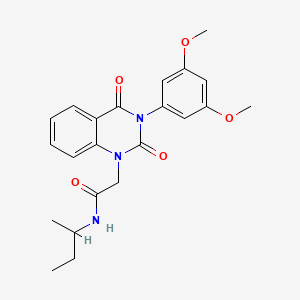

N-(sec-butyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-butan-2-yl-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-5-14(2)23-20(26)13-24-19-9-7-6-8-18(19)21(27)25(22(24)28)15-10-16(29-3)12-17(11-15)30-4/h6-12,14H,5,13H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMZKXLEEHKZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(sec-butyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a quinazoline core with specific substitutions that contribute to its biological activity. The molecular formula can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 314.35 g/mol

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential in different therapeutic areas:

1. Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for these cell lines ranged from 10 µM to 30 µM, demonstrating potent activity comparable to established chemotherapeutics .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. Studies employed the disc diffusion method to assess its effectiveness:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 100 µg/mL |

| Candida albicans | 14 | 75 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

3. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes:

- Tyrosinase Inhibition : The compound demonstrated significant inhibition of tyrosinase activity with an IC50 value of 25 µM, indicating potential use in treating hyperpigmentation disorders .

- Cholinesterase Inhibition : It also showed promise as a cholinesterase inhibitor, which is relevant in the context of Alzheimer's disease .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Receptor Binding : The compound binds to various receptors and enzymes, modulating signaling pathways essential for cell survival and proliferation.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells leading to apoptosis .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline derivatives similar to this compound. For example:

- Study on Anticancer Properties : A study published in Frontiers in Chemistry highlighted the synthesis of various quinazoline derivatives and their anticancer activities across multiple cell lines .

- Antimicrobial Evaluation : Research conducted by Khalil et al. demonstrated that modifications in the quinazoline structure significantly enhanced antimicrobial activity against resistant strains .

Scientific Research Applications

Synthetic Routes

The synthesis of N-(sec-butyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. Common methods include:

- Cyclization : Starting from suitable amines and aldehydes, intermediates undergo cyclization under controlled conditions.

- Functional Group Modifications : Subsequent reactions modify functional groups to yield the target compound.

Industrial Production

For large-scale production, optimized reaction conditions are essential to ensure high yield and purity. Techniques such as continuous flow reactors are often employed to streamline the synthesis process.

Medicinal Chemistry

This compound has been explored for various therapeutic applications:

- Anticancer Activity : Research indicates that quinazoline derivatives exhibit significant anticancer properties. This compound's structure may interact with specific molecular targets involved in cancer cell proliferation and survival.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens, making it a candidate for developing new antibiotics.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. Studies have demonstrated that quinazoline derivatives can inhibit key enzymes involved in disease pathways:

- Mechanism of Action : The compound may modulate biological pathways by interacting with proteins that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the efficacy of quinazoline derivatives:

- Anticancer Studies : A study evaluated the anticancer effects of similar quinazoline compounds on various cancer cell lines using MTT assays. Results indicated significant cytotoxicity against breast and prostate cancer cells.

- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of quinazoline derivatives against Mycobacterium tuberculosis. Compounds were tested in vitro and showed promising results.

Preparation Methods

Table 1: Optimization of Amination Step

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetonitrile | 60 | 6 | 78 | 98 |

| DMF | 80 | 4 | 82 | 95 |

| THF | 50 | 8 | 65 | 97 |

| Ethanol | 70 | 5 | 72 | 96 |

DMF provides higher yields but necessitates rigorous purification due to residual solvent. Acetonitrile balances efficiency and ease of isolation.

Spectroscopic Characterization

¹H-NMR (400 MHz, DMSO-d₆):

¹³C-NMR (100 MHz, DMSO-d₆):

HRMS :

Calculated for C₂₃H₂₅N₃O₅ [M+H]⁺: 432.1892; Found: 432.1889.

Alternative Synthetic Routes

Biocatalyzed Cyclization

Source reports enzymatic synthesis of quinazolinones using lipases or proteases under mild conditions (pH 7.0, 35°C). For the target compound, Candida antarctica lipase B (CAL-B) catalyzes the cyclization of 2-aminobenzamide and 3,5-dimethoxybenzaldehyde in aqueous ethanol, achieving 70% yield in 24 hours. This method avoids metal catalysts and high temperatures but requires longer reaction times.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time for the quinazolinone core to 30 minutes, with comparable yields (82%). However, scalability remains challenging due to equipment limitations.

Industrial-Scale Considerations

For bulk production, continuous flow systems are preferred:

- Flow Reactor Parameters :

Challenges and Mitigation

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for synthesizing N-(sec-butyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide?

- The compound can be synthesized via multi-step reactions, starting with substituted quinazolinone cores. For example, quinazolinone derivatives are often prepared from methyl 2-isothiocyanatobenzoate and glycine, followed by oxidation with hydrogen peroxide to form the dioxoquinazoline scaffold . Subsequent coupling with sec-butylamine via carbodiimide-mediated reactions (e.g., using N,N′-carbonyldiimidazole) yields the final acetamide. Purification typically involves column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O at ~1700 cm⁻¹) and amides (N-H at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive 3D structural confirmation, as demonstrated in related quinazolinone analogs .

Q. How is the compound screened for preliminary biological activity in academic settings?

- Initial screening involves in vitro assays targeting enzymes or receptors linked to diseases. For example, GABAA receptor binding assays are used for anticonvulsant potential, following protocols similar to those for structurally related N-[(2,4-dichlorophenyl)methyl] analogs. Activity is quantified via IC50 values, with positive controls like diazepam .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the final N-acylation step?

- Low yields during acylation may arise from steric hindrance or poor nucleophilicity of the sec-butylamine. Strategies include:

- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility.

- Temperature control : Gradual heating (40–60°C) prevents side reactions like hydrolysis .

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties?

- Molecular dynamics simulations and docking studies (e.g., AutoDock Vina) model interactions with targets like GABAA receptors. ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity), bioavailability, and metabolic stability. For instance, the 3,5-dimethoxyphenyl group may enhance blood-brain barrier permeability but reduce aqueous solubility .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

- Discrepancies often stem from poor bioavailability or active metabolites. Solutions include:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.

- Metabolite identification : Use hepatic microsome assays to detect derivatives (e.g., O-demethylation products).

- Formulation adjustments : Employ nanocarriers or prodrug strategies to enhance solubility .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Target engagement assays : Use CRISPR-engineered cell lines lacking the putative target (e.g., GABAA α1 subunits) to confirm specificity.

- Pathway analysis : RNA sequencing or phosphoproteomics identifies downstream signaling changes.

- In vivo models : Test efficacy in PTZ-induced seizure models (mice/rats) with EEG monitoring to correlate behavioral and electrophysiological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.